molecular formula C12H16O2 B7814325 1-(3-Methyl-4-propoxyphenyl)ethanone

1-(3-Methyl-4-propoxyphenyl)ethanone

Cat. No.: B7814325
M. Wt: 192.25 g/mol
InChI Key: VYQPKDKZEXROQP-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-propoxyphenyl)ethanone is an organic compound characterized by a phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position, along with an ethanone (or ketone) functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-propoxyphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methyl-4-propoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically takes place under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

1-(3-Methyl-4-propoxyphenyl)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents. Reagents such as bromine (Br₂) in the presence of iron (Fe) can be used for bromination.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.

  • Reduction: LiAlH₄, sodium borohydride (NaBH₄), and other reducing agents.

  • Substitution: Br₂, Fe, and other electrophilic reagents.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

  • Reduction: Alcohols, particularly secondary alcohols.

  • Substitution: Brominated phenyl derivatives and other substituted phenyl compounds.

Scientific Research Applications

1-(3-Methyl-4-propoxyphenyl)ethanone has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe or intermediate in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(3-Methyl-4-propoxyphenyl)ethanone is structurally similar to other phenyl ketones, such as 1-(4-methoxyphenyl)ethanone and 1-(3,4-dimethoxyphenyl)ethanone. its unique substitution pattern (methyl and propoxy groups) distinguishes it from these compounds, potentially leading to different reactivity and applications.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)ethanone

  • 1-(3,4-dimethoxyphenyl)ethanone

  • 1-(3,4-dihydroxyphenyl)ethanone

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-7-14-12-6-5-11(10(3)13)8-9(12)2/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQPKDKZEXROQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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